4-fluorophenyl 3,5-dichloro-4-methoxybenzoate
Overview
Description
4-fluorophenyl 3,5-dichloro-4-methoxybenzoate is a chemical compound with the molecular formula C14H9Cl2FO3 and a molecular weight of 315.12 g/mol . This compound is characterized by the presence of fluorine, chlorine, and methoxy functional groups attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate typically involves the esterification of 3,5-dichloro-4-methoxybenzoic acid with 4-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Chemical Reactions Analysis
4-fluorophenyl 3,5-dichloro-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include nucleophiles (amines, thiols), oxidizing agents (potassium permanganate), and reducing agents (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-fluorophenyl 3,5-dichloro-4-methoxybenzoate is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-fluorophenyl 3,5-dichloro-4-methoxybenzoate can be compared with other similar compounds, such as:
4-fluorophenyl 3,5-dichlorobenzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-fluorophenyl 4-methoxybenzoate: Lacks the chlorine atoms, which may influence its chemical properties and applications.
3,5-dichloro-4-methoxybenzoic acid: The parent acid of the ester, which has different reactivity and uses.
The presence of the fluorine, chlorine, and methoxy groups in this compound makes it unique and valuable for specific research and industrial applications .
Properties
IUPAC Name |
(4-fluorophenyl) 3,5-dichloro-4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO3/c1-19-13-11(15)6-8(7-12(13)16)14(18)20-10-4-2-9(17)3-5-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSZHPKPBNORTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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